molecular formula C19H21N3O2S2 B2727039 2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 631853-84-4

2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2727039
CAS RN: 631853-84-4
M. Wt: 387.52
InChI Key: ROHGXJVVLVRSCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C19H21N3O2S2 and its molecular weight is 387.52. The purity is usually 95%.
BenchChem offers high-quality 2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a broader category of hexahydropyrimidoquinoline diones and thioxohexahydropyrimidoquinoline diones, which have been synthesized through multi-step processes involving reactions such as the Biginelli reaction. These compounds, including variants like 2-thioxoimidazolines and imidazoline-2-thiones, have been characterized for their structural and electronic properties. Studies have shown that these compounds exhibit significant antioxidant properties, attributed to specific functional groups like the thiourea moiety, suggesting their potential in research applications focusing on oxidative stress and related phenomena (Ismaili et al., 2008).

Antimicrobial and Corrosion Inhibition

Further research on related pyrimidoquinoline derivatives has explored their antimicrobial properties, indicating that these compounds could serve as effective agents against a range of bacterial and fungal species. This opens avenues for their use in developing new antimicrobial treatments or preservatives (Abu‐Hashem, 2018). Additionally, certain derivatives have been studied for their corrosion inhibition efficiency on mild steel in acidic conditions, suggesting potential applications in materials science and engineering to protect metals from corrosion (Verma et al., 2016).

Electronic and Photovoltaic Applications

On the electronic materials front, derivatives containing the pyrimidoquinoline structure have been utilized in the synthesis of electron-transport materials for organic light-emitting devices and solar cells. These studies highlight the compound's relevance in developing high-performance electronic and photovoltaic materials due to its conducive electronic properties (Huang et al., 2006).

properties

IUPAC Name

2-butan-2-ylsulfanyl-5-thiophen-2-yl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c1-3-10(2)26-19-21-17-16(18(24)22-19)15(13-8-5-9-25-13)14-11(20-17)6-4-7-12(14)23/h5,8-10,15H,3-4,6-7H2,1-2H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROHGXJVVLVRSCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(sec-butylthio)-5-(thiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.